molecular formula C15H19NO6 B6243455 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid CAS No. 186689-03-2

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid

Cat. No. B6243455
CAS RN: 186689-03-2
M. Wt: 309.3
InChI Key:
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid, also known as tert-butyl ester of 3-formyl-4-hydroxyphenylpropionic acid (FHPPA), is a type of organic acid that has been widely studied in the scientific community due to its potential applications in both laboratory and medical research. FHPPA is a carboxylic acid that has been found to be involved in a variety of biochemical processes, such as the regulation of cellular metabolism, the maintenance of homeostasis, and the production of energy. In addition, FHPPA has been found to possess a number of unique properties that make it an attractive research target.

Scientific Research Applications

FHPPA has been studied extensively in the scientific community due to its potential applications in a variety of research fields. For example, FHPPA has been found to be involved in the regulation of cellular metabolism, and is believed to be involved in the maintenance of homeostasis and the production of energy. In addition, FHPPA has been found to possess a number of unique properties that make it an attractive research target. For example, FHPPA has been found to be a potent inhibitor of fatty acid oxidation, and has been shown to reduce the production of reactive oxygen species in cells. In addition, FHPPA has been found to possess anti-inflammatory and anti-cancer properties, and has been found to be effective in treating a variety of neurological disorders.

Mechanism of Action

The exact mechanism of action of FHPPA is still not fully understood. However, it is believed that FHPPA works by inhibiting the activity of enzymes involved in the oxidation of fatty acids. In addition, FHPPA has been found to reduce the production of reactive oxygen species in cells, which is thought to be due to its ability to scavenge free radicals. Furthermore, FHPPA has been found to bind to a variety of proteins, including those involved in the regulation of cellular metabolism, and is believed to be involved in the maintenance of homeostasis and the production of energy.
Biochemical and Physiological Effects
FHPPA has been found to possess a number of biochemical and physiological effects. For example, FHPPA has been found to be a potent inhibitor of fatty acid oxidation, and has been shown to reduce the production of reactive oxygen species in cells. In addition, FHPPA has been found to possess anti-inflammatory and anti-cancer properties, and has been found to be effective in treating a variety of neurological disorders. Furthermore, FHPPA has been found to possess anti-bacterial properties, and has been found to be effective in treating a variety of skin conditions.

Advantages and Limitations for Lab Experiments

FHPPA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of FHPPA is its ability to inhibit fatty acid oxidation, which makes it a valuable tool for studying the regulation of cellular metabolism. In addition, FHPPA has been found to possess anti-inflammatory and anti-cancer properties, which makes it an attractive target for research into these areas. Furthermore, FHPPA has been found to possess anti-bacterial properties, which makes it a valuable tool for studying the effects of bacteria on the body.
However, FHPPA also has a number of limitations. For example, FHPPA is a relatively unstable compound, and is prone to degradation when exposed to light or heat. In addition, FHPPA is a relatively large molecule, and is not easily absorbed by the body. Furthermore, FHPPA is a relatively expensive compound, which can limit its use in laboratory experiments.

Future Directions

There are a number of potential future directions for research into FHPPA. For example, further research could be conducted into the mechanism of action of FHPPA, as well as its biochemical and physiological effects. In addition, further research could be conducted into the potential applications of FHPPA in medical research, such as its use as an anti-inflammatory agent or as a treatment for neurological disorders. Furthermore, further research could be conducted into the synthesis of FHPPA, as well as the potential advantages and limitations of using it in laboratory experiments.

Synthesis Methods

FHPPA can be synthesized in a number of ways. One of the most commonly used methods involves the use of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid esterification of 3-formyl-4-hydroxyphenylpropionic acid (FHPPA). This involves the reaction of FHPPA with (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid alcohol in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate. This reaction produces the (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid ester of FHPPA, which can then be purified using a variety of methods, such as column chromatography. Other methods of synthesis, such as the use of a Grignard reaction, have also been used to produce FHPPA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid involves the protection of the amine group, followed by the addition of the formyl and hydroxyl groups, and finally the deprotection of the amine group.", "Starting Materials": [ "L-phenylalanine", "tert-butyl chloroformate", "3,4-dihydroxybenzaldehyde", "sodium borohydride", "acetic acid", "methanol", "diethyl ether", "sodium bicarbonate", "hydrochloric acid" ], "Reaction": [ "Protection of the amine group of L-phenylalanine with tert-butyl chloroformate to form (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid", "Addition of 3,4-dihydroxybenzaldehyde to the protected amino acid using sodium borohydride as a reducing agent to form (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid", "Deprotection of the amine group using hydrochloric acid in methanol to obtain the final product, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid" ] }

CAS RN

186689-03-2

Product Name

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-formyl-4-hydroxyphenyl)propanoic acid

Molecular Formula

C15H19NO6

Molecular Weight

309.3

Purity

95

Origin of Product

United States

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